molecular formula C12H10F3N3OS2 B2696357 N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392301-70-1

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2696357
M. Wt: 333.35
InChI Key: KBLSZURVSFNDHC-UHFFFAOYSA-N
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Description

The compound “N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl ring, a thiadiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring via a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electrophilic character of the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .

Scientific Research Applications

  • Glutaminase Inhibition for Cancer Therapy : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a compound structurally related to the one , is a potent and selective inhibitor of kidney-type glutaminase (GLS). It is used as a molecular probe to understand the therapeutic potential of GLS inhibition in cancer. Certain analogs of BPTES, which share structural similarities with N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, have demonstrated efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

  • Antimicrobial Activity : New derivatives of thiadiazole, similar in structure to the specified compound, have shown potential as antimicrobial agents. These compounds have been synthesized and tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as against fungi like Aspergillus niger and Candida albicans (Baviskar et al., 2013).

  • Cancer Research and Drug Synthesis : Several studies have focused on synthesizing and evaluating derivatives of 1,3,4-thiadiazole, a core structure in the compound , for their anticancer properties. For instance, certain thiazole derivatives have been studied for their efficacy against human lung adenocarcinoma cells, showcasing selective cytotoxicity (Evren et al., 2019).

  • Computational and Pharmacological Evaluation : In silico studies have been conducted on novel derivatives, including those structurally related to N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide, for evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are pivotal in drug discovery and development (Faheem, 2018).

  • Chemical Synthesis and Characterization : Research has also been conducted on the synthesis and characterization of related compounds for their potential use in medicinal chemistry. Studies often involve detailed structural analysis using techniques like NMR and X-ray crystallography, providing insights into the molecular properties of these compounds (Boechat et al., 2011).

Future Directions

Given the presence of the trifluoromethyl group and the thiadiazole ring, this compound could be of interest in medicinal chemistry. Compounds with these features have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-7(19)16-10-17-18-11(21-10)20-6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLSZURVSFNDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

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